Decyltriethoxysilane

Description

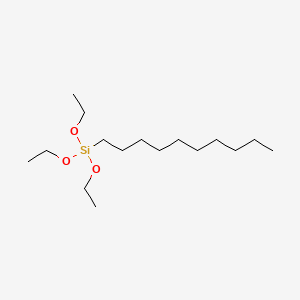

Structure

3D Structure

Properties

IUPAC Name |

decyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O3Si/c1-5-9-10-11-12-13-14-15-16-20(17-6-2,18-7-3)19-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAAEEDPKUHLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183644 | |

| Record name | Decyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-73-9 | |

| Record name | Decyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H4MIX5511 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Decyltriethoxysilane

For Researchers, Scientists, and Professionals in Material Science and Chemical Development

This technical guide provides a comprehensive overview of the synthesis and characterization of decyltriethoxysilane, a versatile organosilane compound used as a coupling agent, surface modifier, and in the formulation of various materials. This document details the prevalent synthetic methodology, extensive characterization techniques, and includes detailed experimental protocols.

Synthesis of Decyltriethoxysilane

The most common and efficient method for synthesizing decyltriethoxysilane is through the platinum-catalyzed hydrosilylation of 1-decene with triethoxysilane. This reaction involves the addition of the silicon-hydride (Si-H) bond of triethoxysilane across the carbon-carbon double bond of 1-decene, leading to the formation of a stable silicon-carbon bond.

The general reaction scheme is as follows:

This protocol outlines a general procedure for the synthesis of decyltriethoxysilane.

Materials:

-

1-Decene

-

Triethoxysilane

-

Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line equipment or a glovebox

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-decene (1.0 equivalent).

-

Solvent Addition: Add anhydrous toluene to dissolve the 1-decene. A starting concentration of 0.5 M is recommended.

-

Reagent Addition: To the stirred solution, add triethoxysilane (1.1 equivalents) via syringe.

-

Catalyst Addition: Add Karstedt's catalyst (0.01 mol%) to the reaction mixture. A slight color change may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band around 2150 cm⁻¹.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure to yield pure decyltriethoxysilane.

Quantitative Data from Synthesis:

| Parameter | Value/Condition | Reference |

| Reactants | 1-Decene, Triethoxysilane | General Hydrosilylation |

| Catalyst | Platinum-based (e.g., Speier's, Karstedt's) | [1] |

| Typical Catalyst Loading | 0.01 - 1 mol% | |

| Reaction Temperature | Room temperature to 60 °C | |

| Solvent | Toluene or solvent-free | [2] |

| Typical Yield | >90% | [2] |

Characterization Techniques

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized decyltriethoxysilane.

NMR spectroscopy is a powerful tool for the structural elucidation of decyltriethoxysilane.

¹H NMR:

-

Expected Chemical Shifts: The ¹H NMR spectrum will show characteristic signals for the protons in the decyl chain and the ethoxy groups. The triplet corresponding to the terminal methyl group of the decyl chain is expected around 0.88 ppm. The methylene protons of the decyl chain will appear as a broad multiplet between 1.2-1.4 ppm. The methylene protons of the ethoxy groups will show a quartet around 3.8 ppm, and the methyl protons of the ethoxy groups will appear as a triplet around 1.2 ppm. The methylene group attached to the silicon atom (Si-CH₂) is expected to appear as a triplet around 0.6 ppm.

¹³C NMR:

-

Expected Chemical Shifts: The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon of the terminal methyl group of the decyl chain will be observed around 14 ppm. The carbons of the methylene groups in the decyl chain will resonate in the range of 22-33 ppm. The methylene carbon of the ethoxy group will appear around 58 ppm, and the methyl carbon of the ethoxy group will be around 18 ppm. The carbon of the Si-CH₂ group is expected at approximately 10 ppm.

²⁹Si NMR:

-

Expected Chemical Shift: The ²⁹Si NMR spectrum provides direct information about the silicon environment. For an alkyltrialkoxysilane like decyltriethoxysilane, a single resonance is expected in the range of -45 to -50 ppm.[3]

Expected NMR Data Summary:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | -CH₃ (decyl) | ~0.88 (triplet) |

| -(CH₂)₈- (decyl) | ~1.2-1.4 (multiplet) | |

| -Si-CH₂- | ~0.6 (triplet) | |

| -O-CH₂-CH₃ | ~3.8 (quartet) | |

| -O-CH₂-CH₃ | ~1.2 (triplet) | |

| ¹³C | -CH₃ (decyl) | ~14 |

| -(CH₂)₈- (decyl) | ~22-33 | |

| -Si-CH₂- | ~10 | |

| -O-CH₂-CH₃ | ~58 | |

| -O-CH₂-CH₃ | ~18 | |

| ²⁹Si | R-Si(OR')₃ | -45 to -50 |

FTIR spectroscopy is used to identify the functional groups present in the molecule and to monitor the progress of the synthesis.

Experimental Protocol:

-

Acquire a background spectrum of the empty ATR crystal or KBr pellet.

-

Place a small drop of the liquid decyltriethoxysilane sample on the ATR crystal or prepare a thin film between KBr plates.

-

Acquire the sample spectrum.

-

The success of the hydrosilylation reaction is confirmed by the disappearance of the characteristic Si-H stretching band of triethoxysilane (around 2150 cm⁻¹) and the C=C stretching of 1-decene (around 1640 cm⁻¹).

Expected FTIR Peak Assignments:

| Wavenumber (cm⁻¹) | Assignment |

| 2955-2850 | C-H stretching (decyl and ethoxy groups) |

| 1465, 1390 | C-H bending |

| 1100-1070 | Si-O-C stretching (strong) |

| ~960 | Si-O-C stretching |

| ~780 | Si-C stretching |

GC-MS is employed to determine the purity of the synthesized decyltriethoxysilane and to confirm its molecular weight.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

Inject the sample into the GC-MS system.

-

The gas chromatogram will show a major peak corresponding to decyltriethoxysilane, and the retention time can be used for purity assessment.

-

The mass spectrometer will provide a fragmentation pattern that is characteristic of the molecule.

Expected Mass Spectrum Fragmentation:

-

The molecular ion peak (M⁺) at m/z 304.55 may be weak or absent.

-

A prominent peak is expected at m/z 289, corresponding to the loss of a methyl group ([M-15]⁺).

-

Another significant peak should be observed at m/z 259, resulting from the loss of an ethoxy group ([M-45]⁺).

-

A base peak is often observed at m/z 163, which corresponds to the [Si(OC₂H₅)₃]⁺ fragment.

-

The fragmentation pattern will also show a series of peaks corresponding to the loss of ethylene (28 Da) from the ethoxy groups.

Summary of Key Characterization Data:

| Technique | Key Information Provided | Expected Result |

| ¹H NMR | Proton environment and structural confirmation | Characteristic peaks for decyl and ethoxy groups |

| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for all carbon atoms |

| ²⁹Si NMR | Silicon environment confirmation | Single peak around -45 to -50 ppm |

| FTIR | Functional group identification and reaction monitoring | Presence of C-H, Si-O-C, Si-C bonds; absence of Si-H and C=C |

| GC-MS | Purity assessment and molecular weight confirmation | Major peak with characteristic fragmentation pattern |

This guide provides the fundamental knowledge for the successful synthesis and thorough characterization of decyltriethoxysilane, enabling researchers and professionals to confidently produce and verify this important chemical compound for their specific applications.

References

Decyltriethoxysilane: A Technical Guide to Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of decyltriethoxysilane (DTS) on various surfaces. DTS is an organosilane compound instrumental in surface modification, creating a hydrophobic, low-energy self-assembled monolayer (SAM). This guide provides a comprehensive overview of its reaction mechanism, quantitative surface characteristics, detailed experimental protocols, and applications, particularly relevant to the fields of biomedical devices and drug delivery.

Core Mechanism of Action: A Two-Step Process

The surface modification process, known as silanization, hinges on a two-step chemical reaction: hydrolysis and condensation. This process covalently bonds the decyltriethoxysilane molecules to hydroxyl (-OH) groups present on the substrate, forming a stable and durable coating.[1]

Step 1: Hydrolysis In the presence of water, the three ethoxy groups (-OCH2CH3) of the decyltriethoxysilane molecule undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base. The availability of water is crucial, though excessive water can lead to premature polymerization of the silane in solution.

Step 2: Condensation The newly formed silanol groups can then react in two ways:

-

Surface Condensation: The silanol groups react with the hydroxyl groups present on the surface of inorganic substrates such as glass, silica, and metal oxides. This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the decylsilane molecule to the surface.[1]

-

Cross-linking: Adjacent silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface. This intermolecular bonding enhances the stability and durability of the resulting monolayer.[1]

The long decyl (C10) alkyl chain of the molecule, being nonpolar, orients away from the polar surface, creating a "hydrocarbon-like" monolayer that repels water and other polar liquids.[1]

Quantitative Data on Surface Properties

The formation of a decyltriethoxysilane SAM significantly alters the surface properties of the substrate. The following tables summarize key quantitative data for DTS and similar long-chain alkyltrialkoxysilanes.

| Property | Typical Value Range | Characterization Method | Reference(s) |

| Water Contact Angle | 100° - 110° | Goniometry | [2] |

| Film Thickness (SAM) | 1.0 - 2.0 nm | Ellipsometry | [2] |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | [2] |

| Critical Surface Tension | 20 - 30 mN/m | Contact Angle Measurement | [2] |

Table 1: Typical Properties of Long-Chain Alkylsilane Coatings.

| Silane | Film Thickness (nm) | Water Contact Angle (°) |

| Propyltriethoxysilane (PTS) | 0.47 | 80° |

| Decyltriethoxysilane (DTS) | - | ~102° |

| Octadecyltriethoxysilane (OTS) | 2.33 | ~102° |

Table 2: Comparative Data for Different Alkyltriethoxysilanes. [3]

Experimental Protocols

Achieving a uniform and stable decyltriethoxysilane coating requires meticulous attention to the experimental procedure. The following sections provide detailed methodologies for substrate preparation, silanization, and characterization.

Substrate Preparation

Proper cleaning and activation of the substrate are critical for the formation of a high-quality SAM. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

Detergent solution

-

Deionized (DI) water

-

Acetone

-

Isopropanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Nitrogen gas source

-

Oven

-

Ultrasonic bath

Protocol:

-

Initial Cleaning:

-

Place the substrates in a beaker with a detergent solution and sonicate for 15-20 minutes.

-

Rinse the substrates thoroughly with DI water.

-

Sonicate the substrates in DI water for another 15 minutes.

-

-

Solvent Rinse:

-

Sonicate the substrates in acetone for 15 minutes.

-

Sonicate the substrates in isopropanol for 15 minutes.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Surface Activation (Hydroxylation):

-

Piranha Etch (for glass and silicon): Immerse the cleaned substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

-

Alternative - UV-Ozone or Plasma Treatment: Expose the cleaned substrates to a UV-Ozone or oxygen plasma cleaner for 5-10 minutes. This is a safer and often more effective method for generating surface hydroxyl groups.[2]

-

-

Final Rinse and Drying:

-

Rinse the activated substrates extensively with DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry surface.[1]

-

Silanization Procedure (Solution Deposition)

Materials:

-

Prepared substrates

-

Decyltriethoxysilane

-

Anhydrous solvent (e.g., toluene, hexane, or isopropanol)

-

Acetic acid (for aqueous-alcoholic solutions)

-

Clean, dry glass container

-

Nitrogen or Argon gas (for inert atmosphere)

Protocol:

-

Solution Preparation:

-

Anhydrous Method: In a clean, dry environment (e.g., a glove box or fume hood with low humidity), prepare a 1-5% (v/v) solution of decyltriethoxysilane in an anhydrous solvent.

-

Aqueous-Alcoholic Method: Prepare a solution of 95% ethanol and 5% water, and adjust the pH to 4.5-5.5 with acetic acid. Add decyltriethoxysilane to this solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to occur.[1]

-

-

Immersion:

-

Immerse the cleaned and dried substrates into the silane solution.

-

Seal the container to prevent solvent evaporation and contamination. An inert atmosphere is recommended.

-

Allow the self-assembly process to proceed for 30 minutes to 2 hours at room temperature. The optimal immersion time may need to be determined experimentally.[1]

-

-

Rinsing:

-

Gently remove the substrates from the silanization solution.

-

Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.[1]

-

A sonication step in a fresh solvent bath for 5-10 minutes can be incorporated to dislodge loosely bound molecules.

-

-

Curing:

-

Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of covalent bonds to the surface and cross-linking between adjacent molecules, enhancing the stability of the monolayer.[1]

-

Alternatively, curing can be done at room temperature for 24 hours in a controlled humidity environment.[1]

-

-

Final Rinse and Drying:

-

After curing, perform a final rinse with a high-purity, volatile solvent like isopropanol.

-

Dry the final coated substrates with a stream of nitrogen.

-

Characterization of the Decyltriethoxysilane Coating

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

-

Contact Angle Goniometry: This is a simple and rapid method to determine the hydrophobicity of the surface. A properly formed decylsilane monolayer should exhibit a high static water contact angle (typically >100°).

-

Ellipsometry: This technique is used to measure the thickness of the thin film with high precision.

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the assessment of the monolayer's uniformity and the identification of any defects or aggregates. It can also be used to measure surface roughness.

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface, confirming the presence of the silane coating.

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the decyl chains (C-H stretching vibrations around 2850-2960 cm⁻¹) and the formation of the siloxane network (Si-O-Si stretching around 1000-1100 cm⁻¹).

Applications in Drug Development and Biomedical Devices

The ability of decyltriethoxysilane to create a stable, hydrophobic, and biocompatible surface makes it a valuable tool in drug development and for the modification of biomedical devices.

-

Controlled Drug Release: The hydrophobic nature of the DTS coating can be used to create a barrier that controls the rate of drug elution from a drug delivery system. For instance, silane-modified surfaces can be coated with drug-loaded nanoparticles for sustained release. A silane-modified surface on magnesium has been shown to suppress corrosion while allowing for the sustained release of a drug from coated nanoparticles for 21 days.[2] The release of drugs like lidocaine hydrochloride can be controlled by incorporating organosilanes into xerogel matrices.[3]

-

Surface Passivation of Medical Devices: A DTS coating can create a biocompatible and inert surface on medical devices and implants. This minimizes non-specific protein adsorption and cellular adhesion, which can be critical for the long-term performance and acceptance of an implant in the body. Silanes are used for the surface modification of biomedical implants to enhance their biocompatibility and performance.

-

Improving Biocompatibility: By modifying the surface energy and wettability of a material, decyltriethoxysilane can enhance its compatibility with biological systems. This is a key consideration in the design of implants and other medical devices that come into contact with bodily fluids and tissues.

Stability of Decyltriethoxysilane Coatings

The long-term stability of the silane coating is crucial for the reliability of the modified surface. The primary points of potential failure are hydrolytic and thermal degradation.

-

Hydrolytic Stability: The siloxane bonds (Si-O-Si) that form the monolayer can be hydrolyzed in the presence of water, leading to the detachment of the coating. The rate of hydrolysis is influenced by pH and temperature. Generally, silane monolayers show good stability under physiological conditions.

-

Thermal Stability: Silane monolayers can withstand moderate to high temperatures. For example, perfluorodecyltriethoxysilane (a related fluorinated silane) SAMs have been found to be stable up to 350°C.[4] This thermal stability is advantageous for applications that may involve heat sterilization or other thermal processes.

By carefully controlling the deposition process and considering the environmental conditions of the application, decyltriethoxysilane can provide a robust and long-lasting surface modification.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanoparticle coating on the silane-modified surface of magnesium for local drug delivery and controlled corrosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled release of lidocaine hydrochloride from the surfactant-doped hybrid xerogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research Applications of Decyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Decyltriethoxysilane is a versatile organosilane compound extensively utilized in research for surface modification and functionalization. Its unique chemical structure, featuring a long hydrophobic decyl chain and reactive triethoxysilane groups, allows for the formation of robust, covalently bound self-assembled monolayers (SAMs) on a variety of substrates. This technical guide provides a comprehensive overview of the primary research applications of decyltriethoxysilane, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Core Applications in Research

Decyltriethoxysilane is primarily employed in the following research areas:

-

Formation of Self-Assembled Monolayers (SAMs): Creating well-defined, ordered molecular layers to control surface properties such as wettability, adhesion, and biocompatibility.

-

Development of Hydrophobic and Superhydrophobic Surfaces: Engineering water-repellent coatings for applications ranging from self-cleaning surfaces to anti-fouling materials.

-

Corrosion Protection: Forming a protective barrier on metallic substrates to prevent or inhibit corrosion.

-

Nanoparticle Synthesis and Functionalization: Modifying the surface of nanoparticles to enhance their stability, dispersibility, and functionality for various applications, including drug delivery and catalysis.

Data Presentation

The following tables summarize key quantitative data derived from research studies on decyltriethoxysilane and its close analogs.

Table 1: Water Contact Angle of Surfaces Modified with Decyl-group Containing Silanes

| Substrate | Silane Used | Deposition Method | Water Contact Angle (°) | Reference(s) |

| Porous SiOCH | Decyltrimethoxysilane (DTMOS) | Vapor Phase | 82.6 | [1] |

| SiO₂/Si | Decyltriethoxysilane (DTS) | Drop-casting | ~102 | [2] |

| Glass | Decyltriethoxysilane (DTS) | Not Specified | ~102 | [2] |

| SiO₂ | Octadecyltrimethoxysilane (OTMS) | Solution Phase | 108-112 | |

| SiO₂ | Octyltriethoxysilane | Solution Phase | 105-109 |

Table 2: Thickness of Self-Assembled Monolayers of Decyl-group Containing Silanes

| Substrate | Silane Used | Measurement Technique | SAM Thickness (nm) | Reference(s) |

| Porous SiOCH | Decyltrimethoxysilane (DTMOS) | Ellipsometry | 3.72 ± 0.18 | [1] |

| SiO₂/Si | Decyltriethoxysilane (DTS) | Ellipsometry | ~1.9 | [2] |

| Silicon Wafer | Octadecyltrichlorosilane (OTS) | Ellipsometry | 2.1 | [3] |

| Silicon Wafer | 3-mercaptopropyl trimethoxysilane | Ellipsometry | ~6.2 | [4] |

Table 3: Corrosion Protection Performance of Silane Coatings on Steel

| Coating System | Substrate | Test Medium | Corrosion Current Density (i_corr) (A/cm²) | Protection Efficiency (%) | Reference(s) |

| GPTMS-TEOS Hybrid Coating | Q215 Steel | Not Specified | Decreased by 3 orders of magnitude | Not Specified | [5] |

| Silicon-based coating | Carbon Steel | 3% NaCl | Not Specified | 93-96 | [6] |

| Epoxy coating with silane pretreatment | Mild Steel | 3.5% NaCl | Not Specified | >99 | |

| MAPTMS based sol-gel coating | Not Specified | 3.5% NaCl | Decreased with curing temperature | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving decyltriethoxysilane.

Formation of Decyltriethoxysilane Self-Assembled Monolayers (SAMs) on a Silicon Wafer

This protocol describes the formation of a hydrophobic SAM on a silicon wafer via solution-phase deposition.

Materials:

-

Silicon wafers

-

Decyltriethoxysilane (DTS)

-

Anhydrous toluene

-

Acetone (semiconductor grade)

-

Ethanol (200 proof)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

Glass beakers and petri dishes

-

Sonicator

-

Oven

Procedure:

-

Substrate Cleaning (Piranha Solution):

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Prepare the piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass beaker.

-

Immerse the silicon wafers in the piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface with abundant hydroxyl groups.

-

Carefully remove the wafers and rinse them extensively with DI water.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

Silane Solution Preparation:

-

In a clean, dry glass container, prepare a 1% (v/v) solution of decyltriethoxysilane in anhydrous toluene. For example, add 1 mL of DTS to 99 mL of anhydrous toluene.

-

Sonicate the solution for 5-10 minutes to ensure it is well-mixed.

-

-

SAM Deposition:

-

Immerse the cleaned and dried silicon wafers in the decyltriethoxysilane solution.

-

Seal the container to prevent solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for 2 to 24 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

-

-

Rinsing and Curing:

-

Remove the wafers from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bonded molecules.

-

Further rinse the wafers with ethanol.

-

Dry the wafers under a stream of nitrogen gas.

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.

-

Preparation of a Superhydrophobic Coating on Steel

This protocol outlines a method to create a superhydrophobic surface on steel using a sol-gel process involving decyltriethoxysilane.

Materials:

-

Steel substrates

-

Decyltriethoxysilane (DTS)

-

Tetraethoxysilane (TEOS)

-

Ethanol

-

Ammonia solution (NH₄OH)

-

Deionized (DI) water

-

Sandpaper (various grits)

-

Acetone

-

Sonicator

-

Spray gun or dip coater

-

Oven

Procedure:

-

Substrate Preparation:

-

Mechanically polish the steel substrates with sandpaper of increasing grit to achieve a smooth surface.

-

Clean the polished substrates by sonicating them in acetone for 15 minutes, followed by rinsing with ethanol and DI water.

-

Dry the substrates in an oven at 60°C.

-

-

Sol Preparation:

-

In a glass beaker, mix ethanol, DI water, and ammonia solution.

-

In a separate beaker, prepare a mixture of TEOS and decyltriethoxysilane. The ratio can be varied to optimize the hydrophobicity and mechanical properties of the coating. A common starting point is a 1:1 molar ratio.

-

Slowly add the silane mixture to the ethanol/water/ammonia solution while stirring vigorously.

-

Continue stirring the solution for at least 2 hours to allow for hydrolysis and condensation to form a silica-based sol.

-

-

Coating Deposition:

-

Apply the prepared sol onto the cleaned steel substrates using a spray gun or by dip-coating.

-

Allow the coated substrates to air dry for 30 minutes.

-

-

Curing:

-

Cure the coated substrates in an oven at a temperature between 100°C and 150°C for 1-2 hours. This step is crucial for the formation of a durable and adherent coating.

-

Synthesis of Decyltriethoxysilane-Functionalized Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles and their subsequent surface functionalization with decyltriethoxysilane.

Materials:

-

Tetraethoxysilane (TEOS)

-

Decyltriethoxysilane (DTS)

-

Ethanol

-

Ammonia solution (NH₄OH)

-

Deionized (DI) water

-

Centrifuge

-

Sonicator

Procedure:

-

Silica Nanoparticle Synthesis (Stöber Method):

-

In a flask, mix ethanol, DI water, and ammonia solution.

-

While stirring vigorously, rapidly add TEOS to the solution.

-

Continue stirring for at least 6 hours at room temperature to allow for the formation of silica nanoparticles.

-

-

Surface Functionalization:

-

To the suspension of silica nanoparticles, add a solution of decyltriethoxysilane in ethanol dropwise while stirring. The amount of DTS can be varied depending on the desired degree of surface coverage.

-

Continue stirring the mixture for an additional 12-24 hours to allow the decyltriethoxysilane to react with the silanol groups on the surface of the silica nanoparticles.

-

-

Purification:

-

Collect the functionalized silica nanoparticles by centrifugation.

-

Wash the nanoparticles several times with ethanol to remove any unreacted silane and other byproducts. Resuspend the particles in ethanol and centrifuge again for each wash cycle.

-

After the final wash, the decyltriethoxysilane-functionalized silica nanoparticles can be dried or kept as a suspension in a suitable solvent.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes and workflows related to the use of decyltriethoxysilane in research.

Caption: Hydrolysis and condensation of decyltriethoxysilane for SAM formation.

Caption: Experimental workflow for surface modification and characterization.

References

Decyltriethoxysilane hydrolysis and condensation reactions

An In-depth Technical Guide on the Hydrolysis and Condensation Reactions of Decyltriethoxysilane

Introduction

Decyltriethoxysilane (DTES) is an organosilicon compound with a ten-carbon alkyl chain and three hydrolyzable ethoxy groups attached to a central silicon atom. The ability of DTES to undergo hydrolysis and condensation reactions is fundamental to its application in surface modification, the formation of self-assembled monolayers (SAMs), and the creation of organic-inorganic hybrid materials. These reactions allow for the formation of stable, hydrophobic, and covalently bound siloxane networks (-Si-O-Si-) on hydroxyl-bearing surfaces such as silica, glass, and metal oxides. This guide provides a comprehensive overview of the mechanisms, kinetics, and experimental considerations of the hydrolysis and condensation of decyltriethoxysilane, intended for researchers, scientists, and professionals in drug development and materials science.

The Core Reactions: A Two-Step Process

The transformation of decyltriethoxysilane from a monomeric precursor to a polysiloxane network or a surface-bound layer proceeds via a two-step reaction mechanism: hydrolysis followed by condensation.[1][2]

Hydrolysis

The initial step is the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form silanol groups (-Si-OH) and ethanol as a byproduct.[3] This reaction can proceed stepwise, replacing one, two, or all three ethoxy groups. The overall reaction is as follows:

C₁₀H₂₁Si(OC₂H₅)₃ + 3H₂O ⇌ C₁₀H₂₁Si(OH)₃ + 3C₂H₅OH

This reaction is typically catalyzed by either an acid or a base.[4]

-

Acid-catalyzed hydrolysis involves the protonation of the ethoxy group, making it a better leaving group. This mechanism generally leads to a faster rate of hydrolysis.[4][5]

-

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the silicon atom.[4]

Condensation

Following hydrolysis, the resulting decylsilanetriol molecules become reactive intermediates for condensation. This process involves the formation of stable siloxane bonds (-Si-O-Si-), creating oligomers and eventually a cross-linked polymer network.[6] Condensation can occur in two ways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. C₁₀H₂₁Si(OH)₃ + HOSi(OH)₂C₁₀H₂₁ → (C₁₀H₂₁)(OH)₂Si-O-Si(OH)₂ (C₁₀H₂₁) + H₂O

-

Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. C₁₀H₂₁Si(OH)₃ + (C₂H₅O)Si(OH)₂C₁₀H₂₁ → (C₁₀H₂₁)(OH)₂Si-O-Si(OH)₂ (C₁₀H₂₁) + C₂H₅OH

These condensation reactions continue, building a durable polysiloxane network. When performed on a surface with hydroxyl groups (like silica), the silanols can also condense with the surface -OH groups, forming a covalent bond that anchors the decylsilane layer to the substrate.[7]

Factors Influencing Reaction Kinetics

The rates of both hydrolysis and condensation are highly dependent on several experimental parameters. Controlling these factors is crucial for achieving desired material properties and surface characteristics.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Description |

| pH | Slowest near pH 7; catalyzed by acid and base.[8] | Minimum rate around pH 4-5; catalyzed by acid and base.[9] | Acid catalysis accelerates hydrolysis significantly, while both acid and base catalyze condensation. Optimal pH control is key to balancing the two reactions.[4][8] |

| Water/Silane Ratio | Rate increases with higher water concentration.[10][11] | Rate is influenced by the concentration of silanol groups generated. | A stoichiometric amount of water is required for complete hydrolysis. Excess water can drive the reaction forward but may also influence the structure of the condensed network.[12] |

| Solvent | The type of solvent and its polarity can affect reaction rates.[9] | Solvent choice impacts the solubility of reactants and the stability of intermediates. | Alcohols are common co-solvents. Using an alcohol different from the alkoxy group (e.g., methanol for an ethoxysilane) can lead to transesterification, complicating the kinetics.[9] |

| Temperature | Rate increases with temperature.[8] | Rate increases significantly with temperature.[13] | Higher temperatures accelerate both reactions, but can also promote side reactions like epoxy ring-opening if functional groups are present.[8][13] |

| Silane Concentration | Higher concentration generally increases the rate.[8] | Higher concentration of silanols leads to a faster condensation rate.[8] | Increased concentration can favor the formation of larger oligomers and gels more rapidly. |

| Steric/Inductive Effects | The bulky decyl group can sterically hinder the approach of reactants to the silicon center, potentially slowing the reaction compared to smaller alkylsilanes.[4] | The steric bulk of the decyl group can influence the final structure of the polysiloxane network, potentially leading to less cross-linked structures.[11] | The electron-donating nature of the decyl group influences the stability of reaction intermediates, affecting rates under acidic or basic conditions.[4] |

Experimental Protocols

Monitoring the hydrolysis and condensation of decyltriethoxysilane requires careful control of reaction conditions and appropriate analytical techniques.

General Protocol for Solution-Phase Analysis

-

Preparation of Reaction Mixture:

-

In a reaction vessel, combine a defined ratio of decyltriethoxysilane, deionized water, and a solvent (e.g., ethanol 80:20 w/w with water).[14]

-

Initiate the reaction by adding a catalyst. For acidic conditions, a small amount of an acid like HCl or acetic acid is used to adjust the pH (e.g., to 4-5).[12][15] For basic conditions, a base such as ammonium hydroxide can be used.

-

Ensure constant stirring to maintain a homogeneous solution.[8]

-

-

Reaction Monitoring:

-

At specific time intervals, withdraw aliquots from the reaction mixture for analysis.

-

Quench the reaction in the aliquot if necessary, for example, by neutralizing the catalyst or flash-freezing.

-

-

Analytical Techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ²⁹Si NMR are powerful tools for identifying and quantifying the various species in the solution over time, including the starting silane, hydrolyzed intermediates, and different condensed oligomers.[14][16][17]

-

Protocol for Surface Modification

-

Substrate Preparation: Clean the substrate (e.g., silicon wafer, glass slide) thoroughly to ensure a high density of surface hydroxyl groups. This often involves sonication in solvents and treatment with an oxidizing agent like piranha solution or UV/Ozone.

-

Silane Solution Preparation: Prepare a dilute solution (e.g., 1% v/v) of decyltriethoxysilane in an anhydrous solvent (e.g., toluene or hexane) to prevent premature hydrolysis and condensation in the bulk solution.

-

Deposition: Immerse the cleaned substrate in the silane solution. The trace amount of water adsorbed on the substrate surface is often sufficient to initiate the hydrolysis and subsequent condensation onto the surface. The process can be carried out for several hours.[2]

-

Curing: After deposition, rinse the substrate with the pure solvent to remove any physisorbed molecules. Cure the substrate by heating (e.g., at 120°C) to promote the formation of covalent Si-O-Si bonds between the silane molecules and with the substrate, and to remove water and alcohol byproducts.[2]

Visualizations

Reaction Pathway

Caption: General reaction pathway for decyltriethoxysilane.

Experimental Workflow

Caption: Workflow for kinetic analysis of DTES reactions.

Conclusion

The hydrolysis and condensation of decyltriethoxysilane are fundamental chemical processes that enable its use in a wide array of advanced applications. A thorough understanding and precise control of the reaction kinetics—governed by factors such as pH, water content, temperature, and solvent—are paramount for tailoring the structure and properties of the resulting siloxane materials. For researchers in materials science and drug development, mastering these reactions is key to designing novel hydrophobic surfaces, functionalized nanoparticles, and stable organic-inorganic hybrid systems. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the systematic investigation and application of decyltriethoxysilane chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. gelest.com [gelest.com]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. gelest.com [gelest.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 9. researchgate.net [researchgate.net]

- 10. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Decyltriethoxysilane Self-Assembled Monolayers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of self-assembled monolayers (SAMs) using decyltriethoxysilane (DTES). This document details the fundamental chemistry, experimental protocols, and critical factors influencing the quality of DTES SAMs, intended to equip researchers in various fields, including drug development, with the knowledge to create well-defined and robust hydrophobic surfaces.

Core Principles of Decyltriethoxysilane SAM Formation

The formation of a decyltriethoxysilane (DTES) self-assembled monolayer is a process driven by the hydrolysis and condensation of the silane molecules on a hydroxylated surface. This process results in a highly ordered, covalently bonded monolayer that presents a hydrophobic surface due to the outward-oriented decyl chains.

The overall mechanism can be broken down into three key steps:

-

Hydrolysis: The ethoxy groups (-OCH2CH3) of the DTES molecule react with trace amounts of water present in the solvent or on the substrate surface to form reactive silanol groups (-Si-OH). This is a critical step, and the amount of water must be carefully controlled to prevent premature polymerization in the solution.[1]

-

Adsorption: The resulting decylsilanetriol molecules physically adsorb onto the hydroxyl-rich substrate (e.g., silicon wafer with a native oxide layer, glass, or mica).

-

Condensation: The silanol groups of the adsorbed DTES molecules condense with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). Additionally, lateral condensation between adjacent silane molecules forms a cross-linked network (Si-O-Si), enhancing the stability and robustness of the monolayer.[1]

The quality and characteristics of the final SAM are highly dependent on various experimental parameters, including substrate cleanliness, water concentration, solvent choice, deposition time, and temperature.

Quantitative Data Summary

The following tables summarize key quantitative data for DTES and a closely related long-chain alkylsilane, decyltrimethoxysilane (DTMOS), on silicon substrates. These values serve as a benchmark for the characterization of successfully formed SAMs.

Table 1: Water Contact Angle

| Silane | Substrate | Water Contact Angle (°) | Reference |

| Decyltriethoxysilane (DTES) | Silicon Substrate | 102 ± 2 | [2] |

| Decyltrimethoxysilane (DTMOS) | Porous SiOCH | 82.6 | [3] |

Table 2: Monolayer Thickness

| Silane | Substrate | Thickness (nm) | Technique | Reference |

| Decyltriethoxysilane (DTES) | Silicon Substrate | 1.02 ± 0.08 | Ellipsometry | [2] |

| Decyltrimethoxysilane (DTMOS) | Porous SiOCH | 3.72 ± 0.18 | Ellipsometry | [3] |

Table 3: Surface Roughness

| Silane System | Substrate | RMS Roughness (nm) | Technique | Reference |

| Alkylsilane SAMs (general) | Silicon | ~0.1 - 0.3 | AFM | [4] |

| Cleaned Fused Silica/Glass | - | > 0.1 | AFM | [5] |

Experimental Protocols

This section provides detailed methodologies for the formation of DTES SAMs on silicon and glass substrates via solution-phase deposition.

Substrate Preparation (Silicon Wafers or Glass Slides)

A pristine and hydrophilic surface is crucial for the formation of a dense and well-ordered SAM.

Materials:

-

Silicon wafers or glass slides

-

Acetone (semiconductor grade)

-

Isopropanol (semiconductor grade)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass beakers

-

Wafer tweezers

-

Sonicator

-

Oven or hotplate

Procedure:

-

Solvent Cleaning: a. Place the substrates in a beaker with acetone and sonicate for 15 minutes to remove organic residues.[6] b. Transfer the substrates to a beaker with isopropanol and sonicate for another 15 minutes.[7] c. Rinse the substrates thoroughly with DI water.[6]

-

Piranha Solution Cleaning (Hydroxylation): a. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). b. In a clean glass beaker, prepare the Piranha solution by slowly adding one part of 30% H₂O₂ to three parts of concentrated H₂SO₄.[6][8] c. Immerse the cleaned substrates in the Piranha solution for 30-60 minutes. This step removes any remaining organic contaminants and creates a high density of hydroxyl groups on the surface.[7][9] d. Carefully remove the substrates and rinse them extensively with DI water.[9]

-

Drying: a. Dry the substrates under a stream of high-purity nitrogen gas.[6] b. For optimal results, bake the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual adsorbed water.[9] The substrates should be used immediately after preparation.

Solution-Phase Deposition of DTES SAM

Materials:

-

Cleaned and hydroxylated substrates

-

Decyltriethoxysilane (DTES)

-

Anhydrous toluene or hexane

-

Anhydrous ethanol

-

Glass container with a sealable lid (e.g., a desiccator or a Schlenk flask)

-

Nitrogen or argon gas (optional, for creating an inert atmosphere)

Procedure:

-

Silanization Solution Preparation: a. Work in a low-humidity environment, such as a glove box or a desiccator, to minimize premature hydrolysis of the silane.[10] b. Prepare a 1-5 mM solution of DTES in an anhydrous solvent like toluene or hexane.[9] The use of anhydrous solvents is critical to prevent polymerization of the silane in the solution.[11]

-

SAM Formation: a. Immerse the freshly cleaned and dried substrates into the DTES solution.[9] b. Seal the container to prevent solvent evaporation and contamination from atmospheric moisture.[9] If possible, purge the container with nitrogen or argon gas. c. Allow the self-assembly to proceed for 2 to 24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[9]

-

Post-Deposition Rinsing: a. Remove the substrates from the silanization solution. b. Rinse the substrates thoroughly with fresh anhydrous solvent (toluene or hexane) to remove any non-covalently bound (physisorbed) molecules.[7] c. Perform a final rinse with anhydrous ethanol.[7]

-

Curing: a. Dry the substrates under a stream of high-purity nitrogen gas.[7] b. To promote the formation of stable covalent bonds and enhance the ordering of the monolayer, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.[7][9]

-

Storage: a. Store the DTES-functionalized substrates in a clean, dry environment, such as a desiccator, to prevent contamination.[8]

Visualizing the Process

DTES SAM Formation Pathway

Caption: Chemical pathway of Decyltriethoxysilane SAM formation.

Experimental Workflow for DTES SAM Deposition

Caption: Step-by-step experimental workflow for DTES SAM formation.

Factors Influencing DTES SAM Quality

Caption: Key factors influencing the quality of the resulting DTES SAM.

References

- 1. benchchem.com [benchchem.com]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. An AFM determination of the effects on surface roughness caused by cleaning of fused silica and glass substrates in the process of optical biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]

The Role of Decyltriethoxysilane as a Coupling Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyltriethoxysilane is a versatile organosilane compound that plays a crucial role as a coupling agent, primarily utilized for the hydrophobic surface modification of various substrates. Its unique chemical structure, featuring a long alkyl chain and hydrolyzable ethoxy groups, enables it to form stable, low-energy surfaces. This technical guide provides a comprehensive overview of the core principles of Decyltriethoxysilane's function, its mechanism of action, and its applications, with a particular focus on its emerging role in the field of drug development. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes are presented to offer a thorough understanding for researchers and scientists.

Introduction: The Chemistry of Decyltriethoxysilane

Decyltriethoxysilane (C₁₆H₃₆O₃Si) is an alkyltriethoxysilane characterized by a ten-carbon alkyl (decyl) group and three hydrolyzable ethoxy groups attached to a central silicon atom.[1] This bifunctional nature is the key to its utility as a coupling agent. The ethoxy groups can react with hydroxyl groups present on the surface of inorganic substrates, forming robust covalent bonds. Simultaneously, the long decyl chain orients away from the surface, creating a non-polar, water-repellent layer.[2] This surface modification is of significant interest in various fields, including biomedical devices, microfluidics, and importantly, in the formulation of advanced drug delivery systems.[2]

Mechanism of Action: The Silanization Process

The role of Decyltriethoxysilane as a coupling agent is realized through a two-step chemical process known as silanization, which involves hydrolysis and condensation.

2.1. Hydrolysis

The initial step is the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base.[2] The presence of water is crucial, and the reaction can be carried out in an aqueous-alcoholic solution, often adjusted to a pH of 4.5-5.5 with an acid like acetic acid to facilitate controlled hydrolysis.[2]

2.2. Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation reactions. This can occur in two ways:

-

Reaction with Surface Hydroxyl Groups: The silanol groups react with the hydroxyl (-OH) groups present on the surface of a substrate (e.g., silica, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[2]

-

Intermolecular Condensation: Adjacent silanol groups on different Decyltriethoxysilane molecules can condense with each other to form a cross-linked polysiloxane network on the surface. This contributes to the durability and stability of the hydrophobic coating.[2]

Role in Drug Development: Surface Functionalization of Nanoparticles

In the realm of drug development, Decyltriethoxysilane is primarily employed for the surface modification of nanoparticles used as drug delivery vehicles.[3] Many therapeutic agents, particularly in oncology, are hydrophobic, presenting challenges in their formulation and delivery.[4] Encapsulating these drugs in nanoparticles, such as mesoporous silica nanoparticles (MSNs), is a promising strategy.[5]

The surface properties of these nanoparticles are critical for their performance. A hydrophobic surface, created by a Decyltriethoxysilane coating, can enhance the loading of hydrophobic drugs and modulate their release profile.[4][6] The long alkyl chains create a non-polar environment that can favorably interact with hydrophobic drug molecules.[7]

Quantitative Data on Performance

While extensive quantitative data specifically for Decyltriethoxysilane in drug delivery applications is still emerging, performance can be inferred from its surface properties and data from closely related long-chain alkyltrialkoxysilanes.[2]

Table 1: Surface Properties of Decyltriethoxysilane and Related Compounds

| Parameter | Decyltriethoxysilane | Octyltriethoxysilane | Dodecyltrichlorosilane | Reference |

| Water Contact Angle | ~105° - 110° | ~108° | ~110° | [2] |

| Surface Energy | Low (Hydrophobic) | Low (Hydrophobic) | Low (Hydrophobic) | [2] |

Table 2: Potential Impact on Drug Delivery Parameters (Hypothesized)

| Parameter | Effect of Decyltriethoxysilane Coating | Rationale |

| Hydrophobic Drug Loading | Increased | Enhanced affinity between the hydrophobic drug and the non-polar surface.[4] |

| Initial Burst Release | Reduced | The hydrophobic barrier can slow the initial ingress of aqueous media. |

| Sustained Release Profile | Potentially prolonged | Slower diffusion of the drug through the hydrophobic layer.[8] |

| Biocompatibility | Generally considered biocompatible, but requires specific testing for each application. | Silane-modified surfaces are widely used in biomedical applications.[3] |

Experimental Protocols

5.1. Protocol for Surface Modification of Silica Nanoparticles

This protocol provides a general method for the silanization of silica nanoparticles with Decyltriethoxysilane.

5.1.1. Materials:

-

Silica Nanoparticles (SNPs)

-

Decyltriethoxysilane

-

Anhydrous Toluene or Ethanol

-

Deionized Water

-

Acetic Acid (optional, for pH adjustment)

-

Ultrasonicator

-

Centrifuge

-

Oven

5.1.2. Procedure:

-

Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene or ethanol through ultrasonication for at least 15 minutes to ensure a homogenous suspension.

-

Silane Solution Preparation: In a separate container, prepare a 1-5% (v/v) solution of Decyltriethoxysilane in the same anhydrous solvent. For aqueous-alcoholic solutions, a common starting point is a 95% ethanol / 5% water solution, adjusted to a pH of 4.5-5.5 with acetic acid. Add the silane to this solution with stirring to a final concentration of 2%.[2]

-

Hydrolysis (for aqueous-alcoholic solutions): Allow the silane solution to stir for approximately 5-10 minutes to facilitate hydrolysis.[2]

-

Silanization Reaction: Add the silane solution to the nanoparticle suspension while stirring. Allow the reaction to proceed for a specified time, typically ranging from 30 minutes to 2 hours, at room temperature or slightly elevated temperatures.[2]

-

Washing: After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles. Remove the supernatant and re-disperse the nanoparticles in the fresh anhydrous solvent. Repeat this washing step at least three times to remove any unreacted silane.

-

Curing: After the final wash, dry the nanoparticles in an oven at 110-120°C for 30-60 minutes to promote the final condensation and curing of the silane layer.[2]

5.2. Protocol for Loading a Hydrophobic Drug

This protocol outlines a general procedure for loading a hydrophobic drug into silanized nanoparticles.

5.2.1. Materials:

-

Decyltriethoxysilane-functionalized nanoparticles

-

Hydrophobic drug (e.g., Paclitaxel, Curcumin)

-

Suitable organic solvent for the drug (e.g., ethanol, acetone, DMSO)

-

Stirring apparatus

-

Centrifuge or filtration system

5.2.2. Procedure:

-

Drug Solution Preparation: Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent to create a concentrated solution.

-

Nanoparticle Dispersion: Disperse the functionalized nanoparticles in the same organic solvent.

-

Loading: Add the drug solution to the nanoparticle dispersion and stir the mixture for an extended period, typically 12-24 hours, at room temperature to allow for drug adsorption onto and into the nanoparticles.

-

Separation: Separate the drug-loaded nanoparticles from the solution by centrifugation or filtration.

-

Quantification of Loading: Analyze the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the unloaded drug. The drug loading efficiency and capacity can then be calculated.

-

Drying: Dry the drug-loaded nanoparticles under vacuum to remove the solvent.

Biocompatibility Considerations

While organosilane coatings are generally considered for biomedical applications, it is imperative to conduct thorough biocompatibility and cytotoxicity studies for any new formulation intended for therapeutic use.[9][10] The biocompatibility of Decyltriethoxysilane-modified materials should be evaluated using standard in vitro assays, such as MTT or LDH assays, with relevant cell lines to ensure the safety of the delivery vehicle.

Conclusion

Decyltriethoxysilane serves as a powerful and effective coupling agent for creating hydrophobic surfaces. Its application in drug development, particularly in the surface functionalization of nanoparticles, holds considerable promise for enhancing the delivery of poorly soluble drugs. The ability to precisely control the surface chemistry of drug carriers is a cornerstone of modern nanomedicine, and Decyltriethoxysilane provides a valuable tool in this endeavor. Further research is warranted to fully elucidate its impact on drug loading and release kinetics for a broader range of therapeutic agents and to establish comprehensive biocompatibility profiles for specific drug delivery systems.

References

- 1. n-Decyltriethoxysilane, 98% | Fisher Scientific [fishersci.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro models of biocompatibility: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Surface Modification with Decyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for surface modification utilizing Decyltriethoxysilane (DTES). DTES is an organosilane that is instrumental in forming self-assembled monolayers (SAMs), which create a stable, hydrophobic surface on a variety of substrates. This guide delves into the fundamental chemistry, experimental protocols, and characterization of DTES-modified surfaces, tailored for professionals in research and drug development.

Core Principles of Decyltriethoxysilane Surface Modification

The surface modification process with Decyltriethoxysilane is primarily a two-step mechanism involving hydrolysis and condensation. This process leads to the formation of a robust, covalently bound self-assembled monolayer (SAM) on hydroxylated surfaces such as silica, glass, and metal oxides.[1][2][3]

1.1. The Chemistry of Decyltriethoxysilane

Decyltriethoxysilane (C₁₀H₂₁Si(OC₂H₅)₃) is an organosilane featuring a ten-carbon alkyl chain and a silicon headgroup with three reactive ethoxy groups.[2] The long decyl chain is responsible for imparting hydrophobic properties to the modified surface, while the triethoxysilane group enables the covalent attachment to the substrate.[4]

1.2. The Two-Step Reaction Mechanism: Hydrolysis and Condensation

The formation of a DTES SAM is governed by two primary chemical reactions:

-

Hydrolysis: In the presence of water, the ethoxy groups (-OC₂H₅) of the DTES molecule undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction is the initial and often rate-limiting step. The presence of an acid or base catalyst can accelerate the hydrolysis process.[1][5][6]

-

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Surface Condensation: The silanol groups react with the hydroxyl groups (-OH) present on the substrate surface, forming stable siloxane bonds (Si-O-Substrate). This reaction firmly anchors the DTES molecules to the surface.

-

Cross-linking: Adjacent hydrolyzed DTES molecules can also condense with each other, forming a cross-linked siloxane network (Si-O-Si) that enhances the stability and durability of the monolayer.[1]

-

The extent of these reactions is influenced by several factors, including the concentration of water, pH, temperature, and the type of solvent used.[6]

Quantitative Data on DTES Modified Surfaces

The successful modification of a surface with DTES results in significant changes to its properties. These changes can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data obtained from surfaces before and after modification with decyl-chain silanes.

Table 1: Water Contact Angle and Surface Free Energy

| Substrate | Treatment | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Silicon Wafer (SiO₂) | Untreated | < 20° | High (> 60) |

| Silicon Wafer (SiO₂) | DTES Modified | ~104°[7] | Low (~20-30)[8] |

| Glass | Untreated | < 30° | High (> 55) |

| Glass | DTES Modified | ~95° - 110° | Low (~20-30) |

Note: Exact values can vary depending on the specific substrate, cleaning procedure, and deposition conditions.

Table 2: Ellipsometric Thickness of Decyl-Chain Silane Monolayers

| Silane | Substrate | Assumed Refractive Index | Measured Thickness (nm) |

| Decyltriethoxysilane (DTES) | Silicon Wafer (SiO₂) | 1.45[9] | 1.2 ± 0.2[10] |

| Decyltrichlorosilane | Silicon Wafer (SiO₂) | 1.45 | ~1.3 - 1.5[9] |

Note: The theoretical length of a fully extended decyl chain is approximately 1.3-1.5 nm. The measured thickness is often slightly less due to the tilt angle of the molecules in the self-assembled monolayer.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the surface modification with Decyltriethoxysilane.

3.1. Protocol for Surface Modification of a Silicon Wafer with DTES

This protocol describes the liquid-phase deposition of a DTES self-assembled monolayer on a silicon wafer.

Materials:

-

Silicon wafers

-

Decyltriethoxysilane (DTES)

-

Anhydrous toluene

-

Ethanol

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (30%)

-

Deionized water

-

Nitrogen or Argon gas

-

Glass beakers and petri dishes

-

Sonicator

-

Oven

Methodology:

-

Substrate Cleaning (Piranha Solution - Caution: Extremely Corrosive):

-

Immerse the silicon wafers in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 15-30 minutes.

-

Rinse the wafers thoroughly with deionized water.

-

Rinse with ethanol.

-

Dry the wafers under a stream of nitrogen or argon gas and then bake in an oven at 110-120°C for at least 30 minutes to ensure a completely dry and hydroxylated surface.

-

-

Silanization Solution Preparation:

-

Prepare a 1% (v/v) solution of DTES in anhydrous toluene in a clean, dry glass beaker.

-

-

Deposition of DTES Monolayer:

-

Immerse the cleaned and dried silicon wafers in the DTES solution for 2-4 hours at room temperature. To prevent unwanted polymerization of the silane due to atmospheric moisture, this step should be carried out in a desiccator or a glove box under an inert atmosphere.

-

-

Washing and Curing:

-

Remove the wafers from the silanization solution and rinse them sequentially with fresh anhydrous toluene and then ethanol to remove any physisorbed silane molecules.

-

Dry the wafers under a stream of nitrogen or argon gas.

-

Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked monolayer.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nanoscience.com [nanoscience.com]

- 4. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. fkf.mpg.de [fkf.mpg.de]

Decyltriethoxysilane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyltriethoxysilane is a versatile organosilane compound utilized in various industrial and research applications, primarily as a surface modifying agent and coupling agent.[1][2] This technical guide provides a comprehensive overview of the safety and handling precautions necessary when working with this chemical. It consolidates data from safety data sheets (SDS) and scientific literature to inform researchers, scientists, and drug development professionals on potential hazards, proper handling procedures, and emergency responses. This document includes a detailed summary of physical and chemical properties, toxicity information, personal protective equipment (PPE) recommendations, and storage and disposal guidelines. Methodologies for assessing the safety of similar silane compounds are also discussed to provide a framework for in-house safety evaluations.

Chemical Identification and Physical Properties

Decyltriethoxysilane is a member of the alkylalkoxysilane family. The presence of the ethoxy groups allows for hydrolysis, leading to the formation of silanol groups, which can then condense to form polysiloxane networks or bond to surfaces containing hydroxyl groups. This reactivity is central to its function as a coupling agent and surface modifier.[1]

Table 1: Physical and Chemical Properties of Decyltriethoxysilane

| Property | Value | Source |

| Chemical Name | Decyltriethoxysilane | [1][3] |

| Synonyms | 1-(Triethoxysilyl)decane, Triethoxydecylsilane | [3] |

| CAS Number | 2943-73-9 | [3][4] |

| Molecular Formula | C16H36O3Si | [3][4] |

| Molecular Weight | 304.54 g/mol | [3][4] |

| Appearance | Colorless liquid | [5][6] |

| Boiling Point | 150 °C @ 8 mmHg | [3][6] |

| Flash Point | 150 °C | [3] |

| Density | 0.879 g/mL | [3] |

| Refractive Index | 1.4220 | [3] |

| Water Solubility | Not miscible or difficult to mix | [1][2][3] |

Hazard Identification and Toxicity

Table 2: GHS Hazard Classification for Decyltriethoxysilane

| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | Irritant |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | Irritant |

Experimental Protocols for Safety Assessment (General Methodologies)

While specific experimental data for decyltriethoxysilane is limited, the safety of similar silane compounds is typically assessed using standardized protocols. The following sections describe the general methodologies that would be employed to evaluate the toxicological profile of a compound like decyltriethoxysilane.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a short period (usually 24 hours).

-

Oral Toxicity: Typically evaluated in rodents (e.g., rats) according to OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). A single dose of the substance is administered by gavage, and the animals are observed for signs of toxicity and mortality over a 14-day period.

-

Dermal Toxicity: Assessed following protocols such as OECD Guideline 402 (Acute Dermal Toxicity). The substance is applied to the shaved skin of an animal (e.g., rabbit or rat) for 24 hours, and the animals are observed for toxic effects and mortality for 14 days.

-

Inhalation Toxicity: Conducted according to OECD Guideline 403 (Acute Inhalation Toxicity). Animals (usually rats) are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours), followed by a 14-day observation period.

Skin and Eye Irritation Studies

These studies evaluate the potential of a substance to cause local irritation upon contact with the skin or eyes.

-

Dermal Irritation/Corrosion: The Draize skin test, as described in OECD Guideline 404 (Acute Dermal Irritation/Corrosion), is a common method. A small amount of the substance is applied to the shaved skin of a rabbit and observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Eye Irritation/Corrosion: The Draize eye test (OECD Guideline 405: Acute Eye Irritation/Corrosion) involves instilling the substance into one eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva. Due to ethical considerations, in vitro alternatives are increasingly used, such as the Bovine Corneal Opacity and Permeability (BCOP) assay or the Reconstructed human Cornea-like Epithelium (RhCE) test.

Reactivity and Hydrolysis Studies

The reactivity of decyltriethoxysilane with water is a key consideration for its safe handling and application. Hydrolysis of the ethoxy groups produces ethanol and silanols, which can then self-condense.

-

Hydrolysis Rate Determination: The rate of hydrolysis can be monitored experimentally using techniques like Fourier-Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

FTIR Spectroscopy: The disappearance of Si-O-C bonds and the appearance of O-H bonds (from silanols and ethanol) can be tracked over time.

-

¹H and ²⁹Si NMR Spectroscopy: NMR can provide quantitative data on the concentration of the parent silane, intermediate silanols, and final condensation products as a function of time, temperature, and pH.

-

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of decyltriethoxysilane requires strict adherence to laboratory safety protocols to prevent skin and eye contact, inhalation, and ingestion.[8][10][11]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Emergency eye wash stations and safety showers must be readily accessible.[11][12]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling decyltriethoxysilane:[10][11][12]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8][11][12]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[8][12]

Table 3: Summary of Handling and Storage Recommendations

| Aspect | Recommendation | Source |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist/vapors/spray. Wash thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.[8][10][11] | [8][10][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8][10] Protect from moisture.[2][8] Store locked up.[8][10] Incompatible with strong oxidizing agents, strong acids, strong bases, alcohols, and water.[8][13] | [2][8][10][13] |

| Spill | Evacuate personnel to a safe area.[10] Remove all sources of ignition.[8][10] Use spark-proof tools and explosion-proof equipment.[8][10] Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal.[8] Do not expose the spill to water.[8] | [8][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[9] | [9] |

First Aid Measures